3,6-Dichloro-2-fluoroanisole
Description
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Properties
IUPAC Name |
1,4-dichloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBFFXEWZXQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272083 | |
| Record name | Benzene, 1,4-dichloro-2-fluoro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803718-45-7 | |
| Record name | Benzene, 1,4-dichloro-2-fluoro-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803718-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2-fluoro-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
3,6-Dichloro-2-fluoroanisole (C7H5Cl2F) is a halogenated derivative of anisole, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in both synthetic chemistry and biological research.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and proteins within cellular systems. The compound can function as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes. For instance, it may alter gene expression and affect cellular signaling pathways, which can lead to changes in cell proliferation, differentiation, and apoptosis.
Target Interactions
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular metabolism.
- Receptor Binding : It can bind to various receptors, potentially modulating their activity and affecting downstream signaling cascades.
Cellular Effects
Research indicates that exposure to this compound can lead to significant changes in cellular functions:
- Gene Expression : The compound has been shown to alter the expression levels of certain genes associated with cell cycle regulation and stress response.
- Cell Viability : Studies have indicated dose-dependent effects on cell viability, where lower concentrations may promote cell survival while higher concentrations induce cytotoxicity.
Dosage Effects in Animal Models
In animal studies, the effects of this compound vary significantly with dosage:
| Dosage (mg/kg) | Observed Effect | Remarks |
|---|---|---|
| Low (1-10) | Minimal effects on cell viability | Potentially beneficial effects |
| Moderate (10-50) | Altered gene expression | Induction of stress response genes |
| High (>50) | Significant cytotoxicity | Induction of apoptosis |
These findings suggest that there exists a threshold for beneficial versus harmful effects depending on the concentration administered.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes that facilitate its metabolism and detoxification. Notably, it may influence:
- Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and can be affected by the presence of halogenated compounds like this compound.
- Glutathione Conjugation : The compound may undergo conjugation reactions that enhance its solubility and facilitate excretion.
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy:
- Cellular Uptake : The compound may utilize specific transporters for cellular entry, influencing its bioavailability.
- Subcellular Localization : Once inside the cell, its localization to organelles such as mitochondria or the endoplasmic reticulum can dictate its biological activity.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Cytotoxicity :
- Researchers administered varying doses of this compound to cultured human cancer cells. Results indicated that higher doses led to increased apoptosis rates compared to controls.
- Gene Expression Analysis :
- A study evaluated the impact of this compound on gene expression profiles in liver cells. It was found that exposure resulted in upregulation of detoxification enzymes while downregulating pro-inflammatory cytokines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
